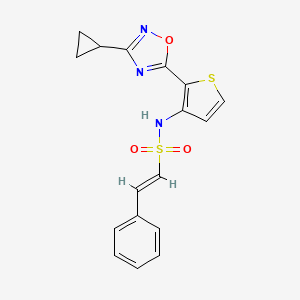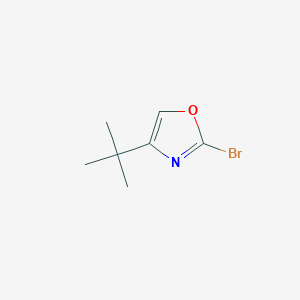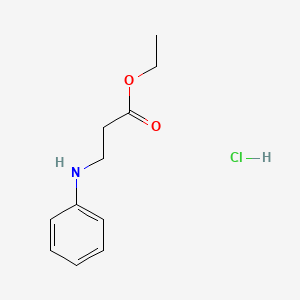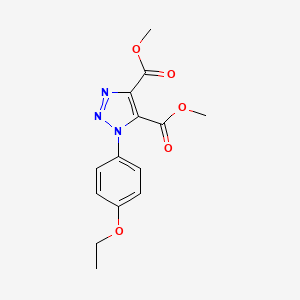
(E)-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (thiophene, phenyl, and oxadiazole) suggests a fairly rigid structure. The electron-withdrawing sulfonamide could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The oxadiazole and thiophene rings might be expected to participate in electrophilic aromatic substitution reactions, while the sulfonamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a relatively high boiling point and low solubility in water. The sulfonamide group might be expected to form hydrogen bonds, potentially increasing the compound’s solubility in polar solvents .科学的研究の応用
Antimicrobial and Anticancer Activity
Compounds featuring the 1,3,4-oxadiazole moiety, similar to the one mentioned, have been extensively studied for their biological activities. These compounds display significant antimicrobial and anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial and anti-HIV activity, showcasing promising results against various microbial strains and HIV-related enzymes (Iqbal et al., 2006). Similarly, novel benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxa(thia)diazole derivatives have been developed, indicating a versatile approach to creating bioactive compounds (Dawood et al., 2007).
Photodynamic Therapy for Cancer Treatment
The incorporation of sulfonamide and oxadiazole structures into phthalocyanine compounds has shown to enhance singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment. For example, a new zinc phthalocyanine derivative substituted with a benzenesulfonamide group containing a Schiff base has demonstrated remarkable potential as a Type II photosensitizer for photodynamic therapy, owing to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Material Science Applications
Beyond biomedical applications, compounds with oxadiazole and sulfonamide functionalities are explored in the context of material science, particularly in the development of liquid crystal architectures and organic light-emitting diodes (OLEDs). For instance, modifications of classic calamitic mesogens with oxadiazole and thiophene have been investigated to introduce bends into the mesogens, affecting their liquid crystalline properties and transition temperatures (Zafiropoulos et al., 2008). Similarly, iridium emitters with oxadiazole-based ligands have been developed for efficient OLEDs with low efficiency roll-off, highlighting the utility of these compounds in enhancing the performance of optoelectronic devices (Jin et al., 2014).
Safety and Hazards
将来の方向性
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential applications in materials science or other fields .
特性
IUPAC Name |
(E)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-25(22,11-9-12-4-2-1-3-5-12)20-14-8-10-24-15(14)17-18-16(19-23-17)13-6-7-13/h1-5,8-11,13,20H,6-7H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQMJIWRYJZHID-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)



![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)
![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)
